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Compound of Interest

Compound Name: lloperidone metabolite P88-d3

Cat. No.: B12372553

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of lloperidone P88-d3, a deuterated analog of the major active metabolite of lloperidone. This
isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies,
serving as an internal standard for quantitative analysis by mass spectrometry.

Introduction

lloperidone is an atypical antipsychotic agent effective in the treatment of schizophrenia. It is
extensively metabolized in humans, primarily by CYP3A4 and CYP2D6 enzymes, leading to
the formation of two major metabolites: P88 (hydroxy iloperidone) and P95.[1] The P88
metabolite is pharmacologically active, exhibiting a receptor binding profile similar to the parent
drug and readily crossing the blood-brain barrier.[1] lloperidone P88-d3 is the deuterium-
labeled version of this active metabolite.[2][3] The incorporation of deuterium atoms provides a
distinct mass signature, making it an ideal internal standard for liquid chromatography-mass
spectrometry (LC-MS/MS) based bioanalytical assays to accurately quantify the levels of the
P88 metabolite in biological matrices.[2][4]

Physicochemical Properties

The key physicochemical properties of lloperidone P88-d3 are summarized in the table below.
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Property Value Source
1-[4-[3-[4-(6-methyl-1,2-
benzoxazol-3-yl)piperidin-1-
IUPAC Name yl]propoxy]-3- PubChem[5]
(trideuteriomethoxy)phenyl]eth
anol
Molecular Formula C25H29D3N204 PubChem[5]
Molecular Weight 427.5 g/mol PubChem[5]
Exact Mass 427.25503774 Da PubChem[5]
Appearance Off-white solid Daicel Pharma Standards|6]
Soluble in methanol, ethanol, Inferred from general
Solubility acetonitrile, and chloroform. properties of similar

Practically insoluble in water.

compounds[1]

Synthesis of lloperidone P88-d3

The synthesis of lloperidone P88-d3 can be conceptualized as a multi-step process starting

from a suitable precursor of lloperidone, followed by deuteration and reduction. A plausible

synthetic workflow is outlined below.

Synthetic Workflow
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Caption: Synthetic workflow for lloperidone P88-d3.

Experimental Protocol
Step 1: Synthesis of 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one
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To a solution of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (1 equivalent) in anhydrous
acetone, add potassium carbonate (1.5 equivalents).

Add deuterated methyl iodide (CDsl, 1.2 equivalents) dropwise to the suspension.

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

After completion, filter the solid and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient to yield 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one.

Step 2: Synthesis of lloperidone-d3

To a solution of 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one (1 equivalent) and 4-
(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (1 equivalent) in acetonitrile, add potassium
carbonate (2 equivalents) and 1,3-dibromopropane (1.5 equivalents).

Heat the mixture to reflux and maintain for 24-36 hours, monitoring by TLC.

Cool the reaction mixture to room temperature, filter the inorganic salts, and concentrate the
solvent in vacuo.

The resulting residue is purified by column chromatography (silica gel, dichloromethane-
methanol gradient) to afford lloperidone-d3.

Step 3: Synthesis of lloperidone P88-d3

Dissolve lloperidone-d3 (1 equivalent) in methanol.
Cool the solution to 0-5 °C in an ice bath.
Add sodium borohydride (NaBHa4, 1.5 equivalents) portion-wise over 30 minutes.

Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete
(monitored by TLC).
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e Quench the reaction by the slow addition of water.
o Extract the product with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

e The crude product is purified by flash chromatography to yield lloperidone P88-d3 as an off-
white solid.

Characterization of lloperidone P88-d3

The synthesized lloperidone P88-d3 should be thoroughly characterized to confirm its identity,
purity, and isotopic enrichment.

Characterization Workflow
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Caption: Characterization workflow for lloperidone P88-d3.

Analytical Data
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The following tables summarize the expected analytical data for the characterization of
lloperidone P88-d3.

Table 1: Mass Spectrometry Data

Parameter Expected Value

lonization Mode Electrospray lonization (ESI), Positive
[M+H]* (Monoisotopic) m/z 428.2628

[M+H]* (Average) m/z 428.5

Table 2: 1H NMR Spectroscopy Data (400 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.71 d 1H Ar-H
7.25 d 1H Ar-H
7.05 m 2H Ar-H
6.90 d 1H Ar-H
4.85 q 1H -CH(OH)-
4.05 t 2H -O-CHa-
3.10 m 2H Piperidine-H
2.80 m 1H Piperidine-H
2.50 t 2H -N-CH2-
2.45 S 3H Ar-CHs
2.20 m 2H Piperidine-H
2.05 m 2H -CH2-CH2-CH2-
1.95 m 2H Piperidine-H
1.50 d 3H -CH(OH)CHs

Note: The signal for the -OCDs protons will be absent in the tH NMR spectrum.

Table 3: 13C NMR Spectroscopy Data (100 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment
164.5 C=N

148.0 Ar-C

147.5 Ar-C

138.0 Ar-C

128.0 Ar-CH
122.0 Ar-CH

120.5 Ar-C

117.0 Ar-CH
112.0 Ar-CH
110.0 Ar-CH

70.0 -CH(OH)-
67.0 -O-CH2-
58.0 -N-CH2-
56.0 (septet) -OCDs

53.5 Piperidine-C
35.0 Piperidine-C
31.0 Piperidine-C
29.0 -CHa-

25.0 -CH(OH)CHs
21.5 Ar-CHs

Table 4: Purity Data
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Method Result
HPLC Purity =>98%
Isotopic Purity > 99% Deuterium incorporation

Signaling Pathway of the Active Metabolite P88

lloperidone and its active metabolite P88 exert their antipsychotic effects through antagonism
of various neurotransmitter receptors.[1] The primary mechanism of action is believed to be a
combination of dopamine D2z and serotonin 5-HT2a receptor antagonism. The receptor binding
profile also includes high affinity for Dz and norepinephrine a1 receptors.[1][7]
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lloperidone P88

Caption: Antagonistic action of lloperidone P88 at key receptors.

Conclusion

This technical guide outlines a plausible synthetic route and a comprehensive characterization
workflow for lloperidone P88-d3. The provided experimental protocols and expected analytical
data serve as a valuable resource for researchers involved in the synthesis of stable isotope-
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labeled internal standards for bioanalytical studies. The high purity and well-defined isotopic
enrichment of lloperidone P88-d3 are paramount for its utility in sensitive and accurate
guantification of the active P88 metabolite, thereby supporting crucial drug metabolism and
pharmacokinetic investigations of lloperidone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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